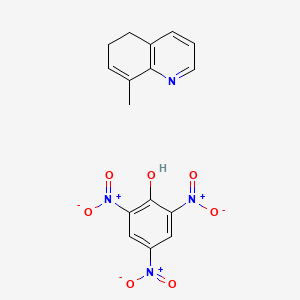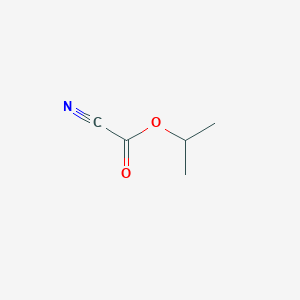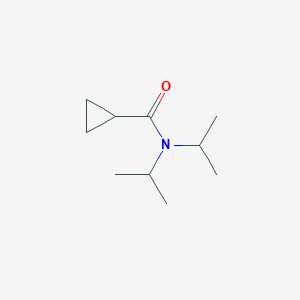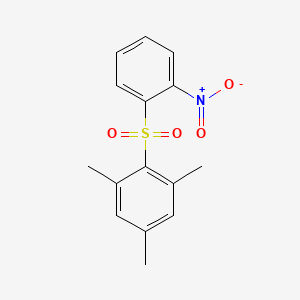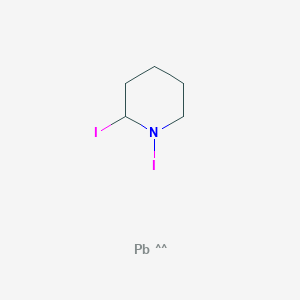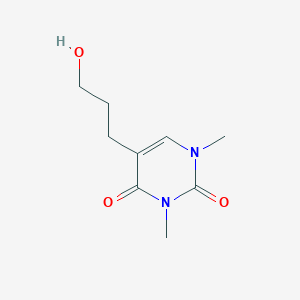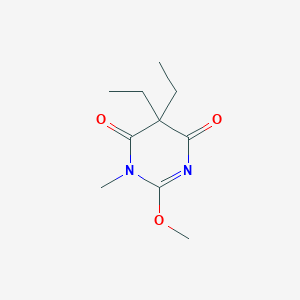
5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA. This particular compound features specific functional groups that may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and catalysts to improve yield and purity. The process would also include purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions may occur at the methoxy group or other positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of pyrimidines are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.
Medicine
In medicine, pyrimidine derivatives are explored for their potential therapeutic effects, including antiviral, anticancer, and antibacterial activities.
Industry
In industry, such compounds might be used in the synthesis of dyes, pigments, or other materials with specific chemical properties.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules.
類似化合物との比較
Similar Compounds
- 5,5-Diethylbarbituric acid
- 2-Methoxy-4,6-dimethylpyrimidine
- 1-Methyl-5,5-diphenylpyrimidine
Uniqueness
What sets 5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione apart is its specific combination of functional groups, which may impart unique reactivity and biological activity compared to other pyrimidine derivatives.
特性
CAS番号 |
60470-89-5 |
|---|---|
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC名 |
5,5-diethyl-2-methoxy-1-methylpyrimidine-4,6-dione |
InChI |
InChI=1S/C10H16N2O3/c1-5-10(6-2)7(13)11-9(15-4)12(3)8(10)14/h5-6H2,1-4H3 |
InChIキー |
SSQYHVRSKVOJHX-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)N=C(N(C1=O)C)OC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


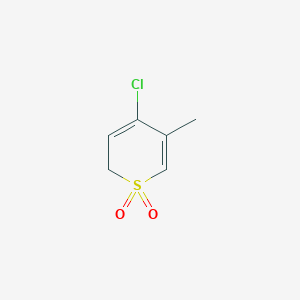

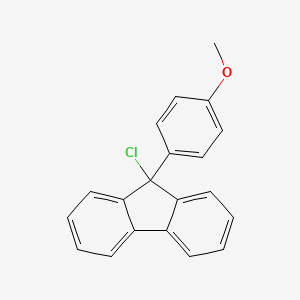
![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)
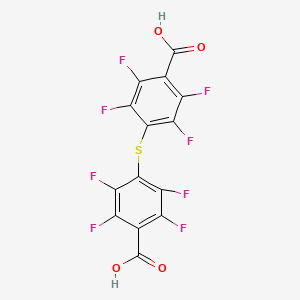
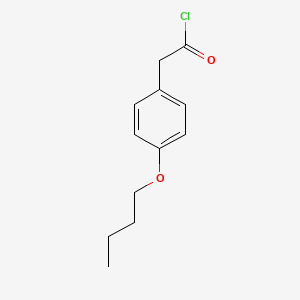
![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
